molecular formula C9H13N3O4S B12197721 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

Cat. No.: B12197721
M. Wt: 259.28 g/mol
InChI Key: GRIHXWNKCJOBIM-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazin-2-one ring substituted with a 3,5-dimethyl-isoxazole-4-sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one typically involves the reaction of 3,5-dimethyl-isoxazole-4-sulfonyl chloride with piperazin-2-one. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature between -50°C and 150°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction is carefully monitored to maintain the desired temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The piperazin-2-one ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-isoxazole-4-sulfonyl)-piperazin-2-one is unique due to the presence of both the 3,5-dimethyl-isoxazole and sulfonyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

InChI

InChI=1S/C9H13N3O4S/c1-6-9(7(2)16-11-6)17(14,15)12-4-3-10-8(13)5-12/h3-5H2,1-2H3,(H,10,13)

InChI Key

GRIHXWNKCJOBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

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